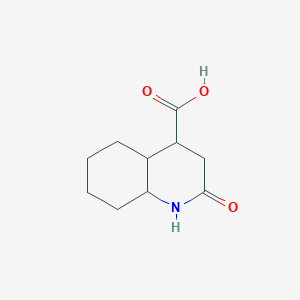

2-Oxo-decahydroquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h6-8H,1-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIFWTRFOOLYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxo Decahydroquinoline 4 Carboxylic Acid and Its Precursors

Strategies for the Stereoselective Construction of the Decahydroquinoline (B1201275) Core

Asymmetric Synthesis Approaches for Decahydroquinoline Alkaloids

Asymmetric synthesis is crucial for producing enantiomerically pure decahydroquinoline alkaloids, which are often found in nature as single enantiomers. These methods are vital as different stereoisomers can exhibit distinct biological activities. jcu.edunih.gov A key challenge lies in establishing the correct absolute and relative stereochemistry of the multiple chiral centers within the bicyclic structure.

Several approaches have been successfully employed, often utilizing chiral auxiliaries, catalysts, or starting from the chiral pool. For instance, the use of chiral formamidines attached to tetrahydroisoquinolines has enabled asymmetric C-C bond forming reactions alpha to the nitrogen atom, yielding (S)-1-alkyl-1,2,3,4-tetrahydroisoquinolines in high enantiomeric excess. researchgate.net Another powerful strategy involves the use of phenylglycinol-derived tricyclic lactams as enantiopure platforms for the synthesis of decahydroquinoline alkaloids. nih.gov This method allows for the sequential and stereocontrolled introduction of substituents onto the piperidine ring.

Enantioselective Approaches in Decahydroquinoline Synthesis

Enantioselective strategies aim to create one enantiomer of a chiral molecule preferentially over the other. In the context of decahydroquinoline synthesis, this is often achieved through catalyst-controlled reactions.

One notable example is the enantioselective synthesis of the decahydroquinoline alkaloid cis-195J. nih.govacs.org A key step in this synthesis is a highly stereoselective vinylogous Mukaiyama-Mannich reaction (VMMR), which establishes the first two stereogenic centers at the ring fusion with excellent diastereo- and enantiocontrol. nih.govacs.org Similarly, enantioselective syntheses of cis-195A (Pumiliotoxin C) have been achieved through methods based on asymmetric catalysis. mdpi.com

Another versatile approach provides access to decahydroquinolines with a quaternary stereocenter at either the C4a or C8a position from a common intermediate derived from (R)-phenylglycinol. nih.gov The reaction of a perhydrooxazoloquinoline intermediate with Grignard reagents leads to cis-decahydroquinolines with a C8a aza-quaternary stereocenter. Alternatively, reaction with Michael acceptors followed by reductive cleavage can yield cis- or trans-decahydroquinolines with a C4a all-carbon quaternary stereocenter. nih.gov

Table 1: Overview of Enantioselective Strategies in Decahydroquinoline Synthesis

| Key Strategy | Reaction Type | Application Example | Key Features |

|---|---|---|---|

| Vinylogous Mukaiyama-Mannich Reaction (VMMR) | Mannich Reaction | Synthesis of cis-195J | High diastereo- and enantiocontrol at the ring fusion. nih.govacs.org |

| Chiral Auxiliary ((R)-Phenylglycinol) | Nucleophilic Addition / Michael Addition | Synthesis of DHQs with C4a or C8a quaternary centers | Access to different stereoisomers from a common chiral intermediate. nih.gov |

| Asymmetric Catalysis | Various | Synthesis of cis-195A (Pumiliotoxin C) | Catalyst-controlled formation of desired enantiomer. mdpi.com |

Diastereoselective Control in Ring Formation

Diastereoselective control is essential for establishing the correct relative stereochemistry of the substituents and the ring fusion (cis or trans) in the decahydroquinoline core. The stereochemical outcome is often dictated by the geometry of the starting materials and the reaction mechanism.

A diastereoselective route to a highly substituted cis-decahydroquinoline core has been developed where the stereochemistry of the substituents is controlled by the cis-substitution of the starting cyclohexene ring. nih.gov This approach involves a Knoevenagel condensation to attach the remaining carbons, followed by an intramolecular lactam formation. nih.gov The cis-fused ring system is obtained through the reduction of the resulting lactam-ester intermediate. nih.gov

Other methods for achieving diastereoselectivity include:

Intramolecular aza-Michael Addition: Base-promoted cyclization of acrylates can proceed with complete diastereoselectivity to give perhydro-quinolines. researchgate.net

Radical Cascade Cyclization: These reactions are powerful tools for building polycyclic structures, and recent advances have demonstrated the ability to control both enantioselectivity and diastereoselectivity. nih.gov

Povarov Reaction: An intramolecular cyclization/Povarov reaction cascade can be used for the one-pot synthesis of polycyclic quinolines, forming multiple bonds and three stereocenters with high regio- and diastereoselectivity. rsc.org

Table 2: Selected Diastereoselective Methodologies for Decahydroquinoline Synthesis

| Methodology | Key Reaction(s) | Stereochemical Control | Resulting Core Structure |

|---|---|---|---|

| Knoevenagel Condensation / Intramolecular Cyclization | Knoevenagel Condensation, Lactam Formation | Controlled by cis-substitution of the starting cyclohexene. nih.gov | 3,7,8-trisubstituted cis-decahydroquinoline. nih.gov |

| Intramolecular aza-Michael Addition | Conjugate Addition | Substrate-controlled, completely diastereoselective. researchgate.net | C2-substituted perhydro-quinolines. researchgate.net |

| Diels-Alder Reaction | Cycloaddition | Reaction conditions can favor cis- or trans-adducts. nih.gov | Disubstituted cyclohexene precursor. nih.gov |

Approaches for Introducing the 2-Oxo and 4-Carboxylic Acid Moieties

The synthesis of the target molecule, 2-Oxo-decahydroquinoline-4-carboxylic acid, requires specific methods to install the lactam (2-oxo) functionality and the carboxylic acid group at the C4 position.

Carboxylic Acid Functionalization and Formation Strategies

The introduction of a carboxylic acid group is a common transformation in organic synthesis. For the specific case of a decahydroquinoline-4-carboxylic acid, a direct and high-yielding method involves the catalytic hydrogenation of the corresponding aromatic precursor, quinoline-4-carboxylic acid. prepchem.com

In a documented procedure, a solution of 4-quinoline carboxylic acid in acetic acid is reduced using a 5% Rhodium-on-Alumina (Rh/Al₂O₃) catalyst under hydrogen pressure at an elevated temperature. prepchem.com This process fully saturates the heterocyclic and carbocyclic rings to afford decahydroquinoline-4-carboxylic acid in excellent yield. prepchem.com

Table 3: Synthesis of Decahydroquinoline-4-carboxylic Acid via Hydrogenation

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Quinoline carboxylic acid | 5% Rh/Al₂O₃ | Acetic Acid | 4.2 kg H₂ pressure, 85°C, 15 hours | 4-Decahydroquinoline carboxylic acid | 90% prepchem.com |

While direct hydrogenation is effective, other general strategies for forming carboxylic acids could potentially be adapted. These include the hydrolysis of corresponding nitriles or esters, or the carboxylation of organometallic intermediates, though these would require a precursor with a suitable functional group at the C4 position of the decahydroquinoline ring.

Lactam (2-Oxo) Ring Closure Methodologies

The 2-oxo functionality in the target molecule constitutes a lactam, a cyclic amide. Lactams are typically formed via intramolecular cyclization of an appropriate amino acid precursor. youtube.com

In the context of decahydroquinoline synthesis, an intramolecular cyclization of a diester-amine has been shown to form a lactam-ester bicyclic system. nih.gov This strategy involves the removal of a protecting group (e.g., Cbz) from the nitrogen, which then undergoes spontaneous intramolecular cyclization with a nearby ester group to form the lactam ring. nih.gov

General methodologies for lactam synthesis that could be applied include:

Cyclization of Amino Esters or Amino Acids: The most direct route involves the cyclization of a δ-amino ester or acid. For the target molecule, this would require a precursor such as 2-amino-3-(2-carboxycyclohexyl)propanoic acid.

Beckmann Rearrangement: A suitably substituted cyclohexanone oxime fused to a piperidine ring could potentially undergo rearrangement to form the desired lactam.

Enzymatic C-H Amidation: Modern biocatalytic methods using engineered enzymes can achieve intramolecular C-H amidation to form lactam rings with high selectivity. researchgate.net

Classical and Modern Reaction Pathways

The synthesis of this compound and its precursors involves a variety of classical and modern organic reactions. These methodologies are crucial for constructing the bicyclic quinoline (B57606) core and introducing the desired functional groups.

Cyclocondensation Reactions for Quinoline Ring Systems

Cyclocondensation reactions are fundamental to the formation of the quinoline ring system. These reactions typically involve the condensation of an aniline derivative with a carbonyl compound, followed by cyclization.

Several classical named reactions have been established for the synthesis of quinolines, such as the Skraup, Doebner-von Miller, Friedlander, and Pfitzinger syntheses. nih.govscispace.com The Doebner reaction, for instance, involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. nih.govfly-chem.com The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids. nih.govpharmaguideline.com

Modern approaches to quinoline synthesis often focus on improving efficiency and sustainability. One-pot multicomponent reactions have gained significant attention as they combine multiple synthetic steps into a single operation, reducing waste and saving time. tandfonline.comtandfonline.com An eco-friendly and efficient one-pot multicomponent Doebner hydrogen transfer strategy has been developed for the production of 4-quinoline carboxylic acid, highlighting the advancements in classical reaction methodologies. bohrium.comresearchgate.net This modified approach offers mild reaction conditions, excellent conversion rates, a broad substrate scope, and shorter reaction times. tandfonline.com

The choice of catalyst and reaction conditions plays a critical role in the outcome of these cyclocondensation reactions. While traditional methods often rely on harsh conditions, such as the use of strong acids like concentrated sulfuric acid in the Skraup synthesis, modern methods employ milder catalysts like p-toluenesulfonic acid (p-TSA) in greener solvent systems. nih.govtandfonline.comslideshare.net

| Reaction Name | Reactants | Product | Key Features |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Three-component reaction. nih.govfly-chem.com |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Proceeds under basic conditions. nih.govpharmaguideline.com |

| Friedlander Synthesis | o-aminobenzaldehyde, Ketone | 2,3-substituted quinoline | Base or acid-catalyzed condensation. fly-chem.comiipseries.org |

| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinoline | Acid-catalyzed cyclization. slideshare.netiipseries.org |

Alkylation Reactions (e.g., Phase Transfer Catalysis)

Alkylation reactions are essential for introducing alkyl groups onto the quinoline scaffold or its precursors. Phase-transfer catalysis (PTC) has emerged as a powerful technique for conducting alkylation reactions in heterogeneous systems, offering advantages such as mild reaction conditions, enhanced reaction rates, and the use of inexpensive and environmentally benign reagents. researchgate.net

In the context of synthesizing precursors for this compound, PTC can be employed for the alkylation of active methylene (B1212753) compounds or heteroatoms within the quinoline ring system. For instance, the alkylation of a β-ketoester, a potential precursor to the 4-carboxylic acid group, can be efficiently carried out under PTC conditions. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the anionic nucleophile from the aqueous phase to the organic phase where the alkylating agent resides. phasetransfer.com This method avoids the need for strong bases and anhydrous solvents, making it a more practical and sustainable approach. researchgate.net

The efficiency of chiral PTC has evolved, with the development of catalysts like Cinchona alkaloids, which have enabled asymmetric alkylation with high enantiomeric excess. phasetransfer.com This is particularly relevant for the synthesis of enantiomerically pure derivatives of this compound.

Hydrolysis Reactions in Acid and Base Conditions

Hydrolysis is a crucial step in the synthesis of this compound, particularly when the carboxylic acid functionality is introduced via an ester precursor. Both acidic and basic conditions can be employed for the hydrolysis of esters to their corresponding carboxylic acids. libretexts.org

Base-catalyzed hydrolysis (saponification) involves the reaction of an ester with a hydroxide ion, typically from sodium hydroxide or potassium hydroxide. libretexts.org This reaction is effectively irreversible as the resulting carboxylate anion is deprotonated in the basic medium. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. The mechanism proceeds through a nucleophilic acyl substitution pathway. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, and an excess of water. The equilibrium nature of this reaction requires driving the reaction to completion, often by removing the alcohol byproduct. nii.ac.jp

| Condition | Reagents | Mechanism | Key Features |

| Basic (Saponification) | NaOH or KOH, H₂O | Nucleophilic acyl substitution | Irreversible, requires final acidic workup. libretexts.org |

| Acidic | H₂SO₄ or HCl, H₂O | Reverse of Fischer esterification | Reversible, often requires excess water. libretexts.org |

Decarboxylation Mechanisms (e.g., β-keto acids, malonic acids)

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction in the synthesis and modification of quinoline carboxylic acids. wikipedia.org This reaction is particularly facile for β-keto acids and malonic acids upon heating. jove.comlibretexts.orgmasterorganicchemistry.com

The mechanism for the decarboxylation of a β-keto acid involves a cyclic, six-membered transition state. jove.com An intramolecular hydrogen bond forms between the carboxylic acid proton and the β-carbonyl oxygen. This facilitates the cleavage of the C-C bond, leading to the formation of an enol and carbon dioxide. The enol then tautomerizes to the more stable keto form. jove.commasterorganicchemistry.com

Similarly, malonic acids and their derivatives readily undergo decarboxylation when heated, as they can also form a cyclic transition state. masterorganicchemistry.com This reaction is often a key step in the malonic ester synthesis, which can be adapted for the preparation of carboxylic acids. libretexts.org

In the context of quinoline chemistry, the decarboxylation of quinoline-4-carboxylic acids can be achieved through pyrolysis with calcium oxide or through copper-quinoline catalyzed reactions. pharmaguideline.comdatapdf.com The latter often involves heating the carboxylic acid in a quinoline solution with copper powder or a copper salt. datapdf.com

Oxidation and Reduction Transformations of Carboxyl Groups

The carboxylic acid group at the 4-position of the quinoline ring, or its precursors, can be involved in various oxidation and reduction transformations.

Oxidation reactions can be used to form the carboxylic acid group from a precursor such as an aldehyde or a primary alcohol. For instance, an aryl aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. In some synthetic routes to quinolines, an in-situ oxidation step is crucial for the aromatization of a dihydroquinoline intermediate to the final quinoline product. nih.govmdpi.com

Reduction of the carboxylic acid group can lead to the formation of a primary alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be further functionalized. While the direct reduction of a carboxylic acid is possible, it is often more convenient to first convert the carboxylic acid to an ester and then reduce the ester.

Anomeric-based oxidation has been investigated as a mechanism in the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. acs.org Furthermore, tandem reduction/decarboxylation pathways can be utilized to transform aromatic carboxylic acids into substituted phenols using bimetallic nanoparticles as catalysts. nih.gov

One-Pot Multicomponent Synthesis Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound and its derivatives. tandfonline.com These reactions involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tandfonline.com

The synthesis of quinoline-4-carboxylic acids is well-suited to MCR strategies. A notable example is the modified Doebner reaction, which is a three-component reaction of an aniline, an aldehyde, and pyruvic acid. bohrium.comresearchgate.netnih.gov Modern variations of this reaction utilize milder catalysts and more environmentally friendly solvents, making the process greener and more efficient. tandfonline.comtandfonline.com For instance, a one-pot synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been successfully carried out using an ionically tagged magnetic nanoparticle catalyst under solvent-free conditions. acs.org

MCRs offer several advantages over traditional multi-step syntheses, including:

Reduced reaction time: Eliminating the need for isolation and purification of intermediates saves considerable time.

Increased efficiency: MCRs are more atom-economical and generate less waste.

Access to molecular diversity: By varying the starting components, a wide range of derivatives can be synthesized.

The development of novel MCRs for the synthesis of quinoline derivatives continues to be an active area of research, with a focus on discovering new catalysts and reaction conditions that further enhance the efficiency and sustainability of these processes. researchgate.netresearchgate.net

Biocatalyzed Aldol Reactions for 2-Oxo Acids as Precursors

The synthesis of chiral 2-oxo acids, critical precursors for compounds like this compound, has been significantly advanced through the use of biocatalyzed aldol reactions. nih.govnih.gov These enzymatic reactions offer a powerful tool for stereoselective carbon-carbon bond formation, a common challenge in organic synthesis. nih.gov Aldolases, particularly Class II aldolases, are instrumental in constructing extended 2-oxoacid frameworks. nih.gov The versatility of the resulting 4-hydroxy-2-oxo acid intermediates allows for a wide range of subsequent chemical transformations. nih.gov

One of the key advantages of biocatalysis is the high degree of stereoselectivity, enabling the synthesis of specific enantiomers and diastereomers. nih.gov Protein engineering and high-throughput screening of enzymes from diverse biological sources have expanded the scope of substrates, including various nucleophiles and electrophiles, that can be utilized in these reactions. nih.gov For instance, 2-oxoacid aldolases have been successfully employed in the aldol addition of 2-oxoacids to aldehydes, demonstrating the potential for creating structurally diverse chiral molecules. nih.govacs.org

Recent research has highlighted several successful examples of biocatalyzed aldol additions. For example, the use of HpcH2S.wittichii as a catalyst has shown yields of up to 75% with dihydroxyacetone and 90% with L-erythrulose and 2-oxobutyric acid. nih.gov When pyruvic acid is used as the nucleophile with dihydroxyacetone as the electrophile, an aldol product yield of 92% has been achieved, with the product exhibiting an S-configuration at the chiral center. nih.gov

The versatility of the 2-oxoacid products from these aldol reactions is further enhanced by their compatibility with subsequent enzymatic or chemo-enzymatic cascade reactions. nih.gov One-pot, multi-step sequences have been developed to produce more complex molecules, such as fluoro-aldol products and amino acids through transamination. nih.gov However, the reversibility of the aldol reaction can present a challenge for downstream modifications, often necessitating the inactivation of the aldolase. nih.gov

Table 1: Examples of Biocatalyzed Aldol Reactions for 2-Oxo Acid Synthesis

| Enzyme | Nucleophile | Electrophile | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| HpcH2S.wittichii | Pyruvic acid | Dihydroxyacetone | 4-hydroxy-2-oxopentanoic acid derivative | 92% | S-configuration at C4 | nih.gov |

Sustainable and Green Chemistry Practices in Synthesis

The synthesis of quinoline and its derivatives, including the saturated decahydroquinoline core of this compound, is increasingly being guided by the principles of green and sustainable chemistry. ijpsjournal.comtandfonline.comnih.gov Traditional synthetic methods often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. tandfonline.comnih.gov Consequently, there is a strong impetus to develop more environmentally benign approaches. ijpsjournal.com

Aqueous Solvent Systems

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, and its application in the synthesis of quinoline scaffolds has been a subject of considerable research. ingentaconnect.com Water offers numerous advantages, including being non-toxic, non-flammable, and readily available. ingentaconnect.com Reactions conducted in aqueous media can exhibit unique reactivity and selectivity due to water's polar nature and hydrogen-bonding capabilities. ingentaconnect.com

Several methodologies have been developed for the synthesis of quinoline and polyhydroquinoline derivatives in water, often with the aim of simplifying reaction procedures and avoiding the use of volatile organic solvents. umich.edusemanticscholar.org For instance, a one-pot synthesis of polyhydroquinoline derivatives has been achieved by reacting aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate in refluxing water, resulting in excellent yields and a straightforward work-up. umich.edusemanticscholar.org In some cases, these aqueous syntheses can proceed efficiently without the need for an external catalyst. umich.edu The use of water as a solvent aligns with the goal of reducing the environmental impact of chemical processes. researchgate.net

Catalyst-Mediated Reactions (e.g., Heterogeneous Catalysis)

Catalyst-mediated reactions, particularly those employing heterogeneous catalysts, are pivotal in the development of sustainable synthetic processes for quinoline derivatives. mdpi.com Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions compared to their homogeneous counterparts. mdpi.com

The design and development of robust and efficient heterogeneous catalysts are central to advancing green chemical synthesis. mdpi.com Zeolite-based catalysts, for example, have been investigated for the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. rsc.org The catalytic performance in these reactions has been linked to the Lewis acid site content of the catalyst. rsc.org

Recent advancements have focused on creating novel heterogeneous catalysts for quinoline synthesis with improved efficiency and sustainability. iau.ir This includes the use of magnetic nanocomposites which can be easily recovered and reused. iau.ir The application of such catalysts in multicomponent reactions further enhances the green credentials of the synthetic route by increasing atom economy and reducing the number of synthetic steps. iau.ir The development of these catalytic systems is a key area of research aimed at making the synthesis of compounds like this compound more environmentally friendly. tandfonline.com

Total Synthesis Contexts for Decahydroquinoline Analogues

The decahydroquinoline ring system is a core structural motif in a variety of natural products, particularly poison frog alkaloids. jcu.edumdpi.comnih.govelsevierpure.com The total synthesis of these complex molecules provides a valuable context for understanding the strategies and methodologies that can be applied to the synthesis of decahydroquinoline analogues, including this compound. researchgate.netresearchgate.net

The total synthesis of decahydroquinoline alkaloids often involves multi-step sequences that require precise control of stereochemistry. jcu.edumdpi.comnih.govelsevierpure.com For example, the total synthesis of ent-cis-195A and cis-211A, two poison frog alkaloids, was achieved in 16 and 19 steps, respectively. jcu.edumdpi.comnih.govelsevierpure.com These syntheses often rely on the construction of key intermediates that can be divergently converted into multiple target molecules. jcu.edumdpi.comnih.govelsevierpure.com

A common strategy in the synthesis of substituted decahydroquinolines is the use of cycloaddition reactions to construct the bicyclic core. nih.gov For instance, a diastereoselective approach to a highly substituted cis-decahydroquinoline was developed using a Knoevenagel condensation followed by an intramolecular lactam formation. nih.gov The stereochemical outcome of the synthesis was controlled by the stereochemistry of the starting cyclohexene ring. nih.gov

The functionalization of the decahydroquinoline scaffold is another critical aspect of these total syntheses. nih.gov This can involve a variety of chemical transformations to introduce different substituents at specific positions on the ring system. nih.gov The knowledge gained from these synthetic efforts can inform the development of efficient routes to novel decahydroquinoline derivatives with potential biological activity. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| ent-cis-195A |

| cis-211A |

| Dihydroxyacetone |

| L-erythrulose |

| 2-oxobutyric acid |

| Pyruvic acid |

| Aniline |

| Dimedone |

| Ethyl acetoacetate |

Derivatization and Structural Analogues of 2 Oxo Decahydroquinoline 4 Carboxylic Acid

Synthesis of Substituted 2-Oxo-decahydroquinoline-4-carboxylic Acid Derivatives

The synthesis of derivatives based on the quinoline (B57606) framework is a subject of growing interest due to the wide applicability of these compounds. nih.gov While methods for creating annulated heterocyclic systems with partially saturated quinoline moieties, such as 1,2-dihydro- and 1,2,3,4-tetrahydroquinoline, have been described, the synthesis of new classes of linear and fused systems with varied substituents remains an active area of research. nih.gov

One common strategy for introducing substitution is through reactions involving a pre-existing functional group on the quinoline ring system. For instance, in related 4-oxo-1,4-dihydroquinoline-2-carboxylic acid esters, the C-3 position can be functionalized. An attempted Mannich reaction using ethyl kynurenate, paraformaldehyde, and L-proline unexpectedly resulted in the formation of an ethoxymethylene group at the C-3 position, demonstrating how reaction conditions can be manipulated to introduce specific substituents. nih.gov This suggests that the decahydroquinoline (B1201275) core could similarly be substituted at positions with active hydrogens.

Another approach involves starting with substituted precursors. For example, new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids have been synthesized, indicating that aryl groups and other functionalities can be incorporated into the quinoline structure from the initial stages of synthesis. researchgate.net These methods, often based on cyclization reactions like the Skraup reaction and its modifications (Combes, Knorr, Doebner, and Friedlander), provide a foundational route to variously substituted quinoline cores. nih.gov

Modifications of the Carboxylic Acid Group (e.g., esterification, amidation, hydrazide formation)

The carboxylic acid group at the 4-position of the 2-oxo-decahydroquinoline core is a prime site for chemical modification, allowing for the synthesis of esters, amides, and hydrazides.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com An alternative method for sterically demanding esters involves using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is highly efficient and suppresses the formation of side products. organic-chemistry.org

Amidation: Amide derivatives can be synthesized through the direct condensation of the carboxylic acid with an amine. This reaction often requires coupling agents to facilitate the formation of the amide bond. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. analis.com.my The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. The choice of solvent and reaction temperature can be optimized to achieve high yields. analis.com.my

Hydrazide Formation: Acid hydrazides are valuable intermediates for synthesizing various heterocyclic compounds and other functional molecules. osti.gov They are typically prepared by the hydrazinolysis of esters, where an ester derivative of the carboxylic acid is reacted with hydrazine (B178648) hydrate. nih.gov A more direct route involves the condensation of the carboxylic acid with hydrazine, often facilitated by coupling agents like EDC and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Continuous flow processes have also been developed for the synthesis of acid hydrazides from carboxylic acids, offering short residence times and high yields for various substrates. osti.gov In related quinoline systems, 2-phenylquinoline-4-carboxylic acid has been converted to its corresponding hydrazide as a key step in the synthesis of novel histone deacetylase inhibitors. nih.gov

| Modification | General Reagents | Key Features | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; excess alcohol drives equilibrium. | masterorganicchemistry.com |

| Esterification (Steglich) | Alcohol, DCC, DMAP (cat.) | Good for sterically hindered substrates; high yields. | organic-chemistry.org |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Forms a stable amide bond; widely used in medicinal chemistry. | analis.com.my |

| Hydrazide Formation | Hydrazine Hydrate | Often proceeds via an ester intermediate; creates a versatile synthetic handle. | osti.govnih.gov |

Functionalization of the Decahydroquinoline Nitrogen Atom (e.g., N-alkylation)

The nitrogen atom within the decahydroquinoline ring is a nucleophilic center that can be readily functionalized, most commonly through N-alkylation. This reaction introduces an alkyl or aryl group onto the nitrogen, significantly altering the molecule's steric and electronic properties.

The N-alkylation of related quinazolinone systems provides insight into the likely reaction conditions. Typically, the reaction is carried out by treating the quinazolinone with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) chloride or epichlorohydrin), in the presence of a base. juniperpublishers.com The choice of base and solvent is critical and can influence the reaction's regioselectivity (N- vs. O-alkylation). Common bases include potassium carbonate or cesium carbonate, while dimethylformamide (DMF) is a frequently used solvent. juniperpublishers.com For example, the alkylation of quinazolin-4-one with benzyl chloride in the presence of potassium carbonate in DMF leads to the N-alkylation product. juniperpublishers.com The structure of the product can be confirmed using NMR spectroscopy, where the chemical shift of the newly introduced methylene (B1212753) group and its correlations provide definitive evidence of N-functionalization. juniperpublishers.com

| Substrate (Analogue) | Alkylating Agent | Base | Solvent | Result | Reference |

|---|---|---|---|---|---|

| Quinazolin-4-one | Benzyl chloride | K₂CO₃ | DMF | N-alkylation product | juniperpublishers.com |

| 6,7-dimethoxyquinazolin-4-one | Benzyl chloride | Cs₂CO₃ | Not specified | N-alkylation product (82% yield) | juniperpublishers.com |

| Quinazolinone | Epichlorohydrin | Not specified | Not specified | N-alkylation product (27% yield) | juniperpublishers.com |

Introduction of Stereogenic Centers and their Impact on Structure

The creation of new stereogenic centers can be achieved during the synthesis of the quinoline core or through subsequent derivatization reactions. For example, 1,3-dipolar cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings in a single step, often with high stereocontrol. nih.gov The reaction of a 3,4-dihydroisoquinoline (B110456) with a nitrile oxide, for instance, can generate a tricyclic system with newly formed stereocenters. nih.gov While this example involves an isoquinoline, the principles of stereoselective cycloaddition are broadly applicable.

The impact of these stereocenters on the molecular structure is significant. The relative orientation of substituents (cis or trans) on the saturated rings dictates the conformation of the entire molecule. This, in turn, influences how the molecule interacts with biological targets like enzymes or receptors. The synthesis of new classes of hydroquinoline fragments that contain a chiral center in a specific configuration is an ongoing challenge and a crucial aspect of developing novel compounds. nih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the 2-Oxo-decahydroquinoline Core

Fusing additional heterocyclic rings onto the 2-oxo-decahydroquinoline core is a powerful strategy for creating complex, polycyclic molecules with novel structures and properties. These fused systems can significantly expand the chemical diversity derivable from the initial scaffold.

Several synthetic methodologies can be employed for this purpose. Cyclization reactions starting from functionalized quinoline derivatives are a common approach. For instance, 4-hydrazinylquinolin-2(1H)-ones, which can be prepared from 4-hydroxyquinolin-2(1H)-ones, can undergo autoxidation and dimerization to form complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures. mdpi.com This transformation involves a sequence of nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions in a one-pot process. mdpi.com

Another strategy involves the reaction of tetrahydroquinolines with bifunctional reagents to build new rings. A convenient method for synthesizing fused heterocyclic systems involves the cyclization of reaction products derived from 2-aryl-1,2,3,4-tetrahydroquinolines and reagents like triphosgene, chloroacetyl chloride, or oxalyl chloride. bohrium.com These reactions, typically catalyzed by a Lewis acid such as anhydrous aluminum chloride, lead to the formation of new rings fused to the tetrahydroquinoline core. bohrium.com Such methods could be adapted to the decahydroquinoline system to create novel fused architectures.

Structural Elucidation and Advanced Characterization Techniques

Comprehensive Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

No experimental ¹H, ¹³C, or 2D NMR data for 2-Oxo-decahydroquinoline-4-carboxylic acid has been found in the reviewed literature. For related unsaturated compounds, NMR is a primary tool for structural confirmation. researchgate.net However, the complete saturation of the decahydro- structure would result in a complex aliphatic region in the ¹H NMR spectrum, with signals expected between approximately 1.0 and 4.5 ppm. The ¹³C NMR spectrum would similarly show signals only in the aliphatic and carbonyl/carboxyl regions, lacking the characteristic aromatic signals seen in its unsaturated counterparts. libretexts.org

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS)

While no experimental HRMS or LC-MS data has been published, theoretical mass spectrometry data for this compound is available. uni.lu The predicted monoisotopic mass is 197.1052 Da. uni.lu Based on this, a data table of predicted common adducts has been generated.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 198.11248 |

| [M+Na]⁺ | 220.09442 |

| [M+K]⁺ | 236.06836 |

| [M+NH₄]⁺ | 215.13902 |

| [M-H]⁻ | 196.09792 |

| [M+HCOO]⁻ | 242.10340 |

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChemLite. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no specific experimental IR or UV-Vis data available for this compound. Based on general principles for similar structures, the IR spectrum would be expected to show key absorbances. libretexts.orgnih.gov A very broad O-H stretch from the carboxylic acid would appear from approximately 2500 to 3300 cm⁻¹. libretexts.org Two distinct carbonyl (C=O) stretching bands would be anticipated: one for the carboxylic acid around 1700-1725 cm⁻¹ and one for the amide (lactam) group around 1650-1680 cm⁻¹. youtube.com

The UV-Vis spectrum would differ significantly from its aromatic analogs. Lacking the conjugated π-system of the quinoline (B57606) ring, this compound would not exhibit the strong UV absorption characteristic of those compounds. Any absorption would likely be due to n→π* transitions of the carbonyl groups at shorter wavelengths.

X-ray Crystallography for Definitive Stereochemical and Conformational Assignment

A search of crystallographic databases reveals no deposited crystal structures for this compound. X-ray crystallography data is available for the unsaturated analog, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which confirms its planar structure and hydrogen bonding interactions in the solid state. researchgate.net For the decahydro compound, X-ray crystallography would be invaluable for determining the stereochemistry of the multiple chiral centers and the preferred chair/boat conformations of the saturated rings.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

No specific High-Performance Liquid Chromatography (HPLC) methods for the analysis or purification of this compound are documented in the literature. For related compounds, reversed-phase HPLC is commonly used for purity assessment. calpaclab.com A suitable method for the decahydro analog would likely involve a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Computational Chemistry and Structure Activity Relationships Sar

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties and molecular geometry)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and three-dimensional structure of molecules. These calculations can predict molecular geometry, orbital energies, and reactivity descriptors, which are crucial for understanding a molecule's behavior and interactions.

For derivatives of the quinoline (B57606) scaffold, DFT calculations are frequently employed to optimize molecular geometry and analyze electronic characteristics. nih.govrsc.orgscirp.orgarabjchem.orgresearchgate.net For instance, studies on various quinoline derivatives have utilized DFT with basis sets like B3LYP/6-31G'(d,p) to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher reactivity. nih.gov

Other calculated properties that provide insight into a molecule's reactivity and stability include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons. nih.govarabjchem.org

While specific values for 2-Oxo-decahydroquinoline-4-carboxylic acid are not readily published, a hypothetical DFT analysis would yield the data presented in the interactive table below. This data is illustrative of the outputs from such a study and is based on typical values observed for similar saturated nitrogen-containing heterocyclic compounds.

| Quantum Chemical Parameter | Illustrative Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 eV | Energy released upon gaining an electron. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govnuph.edu.uaresearchgate.net This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For compounds containing the quinoline or quinoline carboxamide scaffold, molecular docking studies have been performed against a variety of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. researchgate.netmdpi.comnih.govresearchgate.net For example, derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) have been docked into the active site of the Axl kinase domain, a cancer target, revealing key hydrogen bonding and hydrophobic interactions. researchgate.net Similarly, quinoline-3-carboxamides (B1200007) have been studied for their binding to DDR kinases, with docking scores indicating their potential inhibitory activity. mdpi.com

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the docking simulation using software like AutoDock or Schrödinger's Glide. The results are then analyzed to identify the most stable binding poses and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding affinity is often expressed as a docking score, with more negative values indicating stronger binding.

The following interactive table provides hypothetical docking results of this compound against several classes of enzymes, illustrating the type of data generated in such a study.

| Target Enzyme Class | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|

| Kinase | -8.5 | Asp145, Leu78, Val86 |

| Protease | -7.2 | His41, Cys145, Gly143 |

| Gyrase | -9.1 | Ser91, Asp94, Arg128 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds. tiu.edu.iqnih.gov

QSAR studies on nitrogen-containing heterocycles have successfully identified key molecular descriptors that influence their biological activity. researchgate.netnih.govnih.gov These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For a series of 309 nitrogen heterocycles, a QSAR model was developed that identified descriptors such as the solvent-accessible surface area of atoms with specific partial charges and the absolute surface area of carbon atoms as being important for inhibitory activity against human N-myristoyltransferase. nih.govnih.gov The statistical robustness of a QSAR model is assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govnih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations at different positions of the decahydroquinoline (B1201275) ring and the carboxylic acid group. The biological activity data would then be correlated with calculated molecular descriptors to build a predictive model. The following table illustrates the types of descriptors that might be found to be significant in such a study.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Affects interactions with polar residues in the target's active site. |

| Steric | Molecular Volume | Determines the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Relates to the branching and overall shape of the molecule. |

Conformational Analysis and Stereochemical Influences on Molecular Recognition

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comutdallas.edu For a saturated bicyclic system like decahydroquinoline, the molecule can exist in various chair and boat conformations for each ring, and the relative orientation of the two rings (cis or trans fusion) further increases the conformational complexity. youtube.comrsc.org The specific conformation adopted by this compound will significantly influence its shape and how it interacts with biological targets.

The stereochemistry of the substituents on the decahydroquinoline ring, particularly the carboxylic acid group at the 4-position, will have a profound effect on the preferred conformation. Substituents on cyclohexane-like rings generally prefer to occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions). libretexts.org In the case of this compound, the carboxylic acid group can be either axial or equatorial, and the relative stability of these conformers will depend on its interactions with other parts of the molecule.

Pharmacophore Development and Rational Lead Optimization Strategies

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. pharmacophorejournal.comresearchgate.netdergipark.org.tr These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, arranged in a specific 3D geometry. nih.gov Pharmacophore models can be developed based on the structure of a known ligand-target complex (structure-based) or by aligning a set of active molecules and identifying common features (ligand-based). dergipark.org.trnih.gov

For a molecule like this compound, a pharmacophore model could be developed to guide the design of new, more potent analogs. The key pharmacophoric features would likely include:

A hydrogen bond acceptor (the keto group at position 2).

A hydrogen bond donor and/or acceptor (the carboxylic acid group at position 4).

A hydrophobic scaffold (the decahydronaphthalene (B1670005) core).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for new compounds that match the pharmacophoric features (virtual screening). nih.gov Furthermore, the model can guide lead optimization by suggesting modifications to the this compound scaffold that would enhance its interaction with the target, for example, by adding or modifying functional groups to better match the pharmacophore.

The following table lists the potential pharmacophoric features of this compound.

| Pharmacophoric Feature | Molecular Moiety | Potential Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor | C=O group at position 2 | Interaction with hydrogen bond donor residues in the target. |

| Hydrogen Bond Donor/Acceptor | -COOH group at position 4 | Formation of hydrogen bonds with the target. |

| Hydrophobic Region | Saturated carbocyclic rings | Van der Waals interactions with hydrophobic pockets in the target. |

| Negative Ionizable | Carboxylate group (-COO-) | Electrostatic interactions with positively charged residues. |

Biological Activity Profiles and Mechanistic Investigations

Evaluation of Antimicrobial Activities

There is no published data evaluating the antimicrobial activities of 2-Oxo-decahydroquinoline-4-carboxylic acid.

Investigations against Bacterial Strains (e.g., Gram-positive, Gram-negative)

No studies were found that investigated the efficacy of this compound against any bacterial strains.

Antifungal Efficacy Studies

No studies were found that investigated the antifungal efficacy of this compound.

Proposed Mechanisms of Action against Microorganisms

As there are no studies on its antimicrobial activity, no mechanisms of action have been proposed for this compound.

Mechanistic Studies on Anti-inflammatory Effects

There is no published data on the anti-inflammatory effects or the underlying mechanisms of this compound.

Modulation of Inflammatory Cytokines (e.g., IL-6, IL-10 pathways)

No research has been conducted on the potential for this compound to modulate inflammatory cytokines such as IL-6 or IL-10.

Cyclooxygenase (COX-1/COX-2) Inhibition Investigations

No investigations into the ability of this compound to inhibit COX-1 or COX-2 enzymes have been reported in the scientific literature.

Assessment of Anticancer Research Potential

Modulation of Multidrug Resistance Proteins (e.g., ABCB1 efflux pumps)

No studies were identified that investigate the effect of this compound on ABCB1 efflux pumps or other multidrug resistance proteins.

Histone Deacetylase (HDAC) Inhibition Studies

There is no available research on the potential for this compound to act as an inhibitor of histone deacetylases.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., T-lymphoma cells, MCF-7 cells)

Data regarding the cytotoxic effects of this compound against T-lymphoma, MCF-7, or any other cancer cell lines are not present in the current body of scientific literature.

Network Pharmacology and Identification of Molecular Targets (e.g., PI3K-AKT signaling pathway)

No network pharmacology studies have been published that identify the molecular targets of this compound or its potential involvement in the PI3K-AKT signaling pathway.

Receptor and Ion Channel Modulatory Activities

Potassium and Voltage-Gated Calcium Channel Interactions

There is no information available on the interaction of this compound with potassium or voltage-gated calcium channels.

Cannabinoid Receptor Type 2 (CB2) Selectivity

The 2-oxoquinoline scaffold is a cornerstone for a class of potent and highly selective inverse agonists for the Cannabinoid Receptor Type 2 (CB2). nih.gov The CB2 receptor is primarily expressed on hematopoietic and immune cells and is a significant target for anti-inflammatory and immunomodulatory therapies. Derivatives of 2-oxoquinoline have been extensively studied, leading to the development of ligands with nanomolar to sub-nanomolar binding affinities and remarkable selectivity over the CB1 receptor.

A prominent example from this class is JTE-907 (N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide). JTE-907 is a highly selective CB2 receptor inverse agonist that has been instrumental in characterizing the receptor's function. It binds with high affinity to human, rat, and mouse CB2 receptors and has demonstrated anti-inflammatory effects in various in vivo models. The high affinity and selectivity of 2-oxoquinoline derivatives make them valuable tools for research and potential therapeutic agents that avoid the psychoactive effects associated with CB1 receptor activation. nih.gov Further research has focused on developing radiolabeled versions of these compounds, such as [11C]KP23, for positron emission tomography (PET) imaging of CB2 receptor expression, which is upregulated in neuroinflammation.

| Compound | Receptor Species | Binding Affinity (Kᵢ) | Receptor Selectivity |

| JTE-907 | Human | 35.9 nM | Highly Selective for CB2 |

| JTE-907 | Rat | 0.38 nM | Highly Selective for CB2 |

| JTE-907 | Mouse | 1.55 nM | Highly Selective for CB2 |

| Fluorinated Analogue 14 | Human | 0.7 nM | >14,000-fold vs CB1 |

| [11C]NE40 | Human | 9.6 nM | Highly Selective for CB2 |

Non-clinical Investigations of Nicotinic Acetylcholine (B1216132) Receptor Effects

The quinoline (B57606) core structure has been explored for its potential to modulate nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various cognitive processes. Research into novel quinoline derivatives has aimed to develop compounds with selectivity for specific nAChR subtypes, such as the α7 and α4β2 receptors.

A study focused on novel azabicyclic and diazabicyclic compounds featuring a quinoline ring identified several molecules with significant affinity and selectivity for nAChRs. Radioligand binding studies using rat brain homogenates revealed compounds with preferential affinity for either the α7* or α4β2* nAChR subtypes. Functional assays, including two-electrode voltage clamp on Xenopus oocytes and calcium imaging on Neuro2a cells, further characterized these compounds as either antagonists or agonists. These findings indicate that modifications to the quinoline scaffold can produce selective nAChR modulators with varying functional activities.

| Compound ID | Receptor Subtype Preference | Binding Affinity (Kᵢ) | Functional Activity |

| Compound 7 | α4β2* (>2-fold) | ~300 nM (for α4β2) | Antagonist |

| Compound 11 | α7 (>10-fold) | ~100 nM (for α7) | Agonist (EC₅₀ = 1.0 µM) |

| Compound 13 | α7 (>3-fold) | ~200 nM (for α7) | Agonist (EC₅₀ = 1.6 µM) |

| Compound 16 | α7 (>3-fold) | ~300 nM (for α7*) | Agonist (EC₅₀ = 1.4 µM) |

Histamine (B1213489) H4 Receptor Antagonism

The histamine H4 receptor is a G protein-coupled receptor primarily expressed on cells of the immune system, making it a target for inflammatory and immune disorders. A variety of H4 receptor antagonists have been developed, with compounds like JNJ 7777120 and toreforant (B1681344) being extensively studied for their anti-inflammatory and anti-pruritic effects. However, based on a review of the available scientific literature, there are no research findings that specifically investigate the activity of this compound or its closely related derivatives as antagonists for the histamine H4 receptor. The known antagonists belong to different chemical classes, such as indoles, benzimidazoles, and quinazolines.

Other Biological Activities under Research

Antioxidant Activity Investigations

The antioxidant potential of the quinoline nucleus has been a subject of scientific inquiry. Derivatives of quinoline-4-carboxylic acid have been synthesized and evaluated for their ability to scavenge free radicals, a key component of antioxidant activity.

In one study, various quinoline-related carboxylic acids, including 1,2-dihydro-2-oxo-4-quinoline carboxylic acid, were assessed for their antioxidative capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that these compounds lacked significant antioxidant activity when compared to the standard antioxidant, ascorbic acid. Conversely, another study that synthesized quinoline-4-carboxylic acid derivatives via the Pfitzinger reaction reported modest antioxidant activity. The DPPH assay showed that these derivatives possessed better radical scavenging ability than the isatin (B1672199) precursor, with inhibition percentages increasing with the presence of an aromatic ring substituent.

| Compound | Assay | Concentration | % Inhibition |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | DPPH Radical Scavenging | Not Specified | Lacked capacity vs. Ascorbic Acid |

| 2-methylquinoline-4-carboxylic acid | DPPH Radical Scavenging | 5 mg/L | 30.25% |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Radical Scavenging | 5 mg/L | 40.43% |

Antidiabetic Potential

The quinoline scaffold is being actively investigated for its potential in managing type 2 diabetes. The inhibitory activity of quinoline derivatives against key carbohydrate-metabolizing enzymes, such as α-glucosidase and α-amylase, is a primary focus of this research. Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

Several studies have demonstrated the potent α-glucosidase and α-amylase inhibitory activities of various synthetic quinoline derivatives. For example, a series of 7-quinolinyl bearing 1,3,4-thiadiazole-2-amine analogues showed moderate to good inhibitory potential, with some compounds exhibiting IC₅₀ values in the low micromolar range. Another study on thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole identified compounds with even higher potency, reaching sub-micromolar IC₅₀ values against α-glucosidase. Furthermore, quinoline derivatives have been identified as a new class of inhibitors against the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) |

| Thiadiazole-quinoline Analogue 3 | α-Glucosidase | 1.20 ± 0.10 µM |

| Thiadiazole-quinoline Analogue 3 | α-Amylase | 0.80 ± 0.05 µM |

| Thiomethylacetamide-quinoline Analogue 10c | α-Glucosidase | 0.18 ± 0.00 µM |

| Quinoline Derivative 14 | AGE Formation (Antiglycation) | 282.98 ± 8.4 µM |

Information regarding the biological activity of this compound is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific information on the biological activity profiles or mechanistic investigations of the chemical compound "this compound."

Specifically, there is no available research data concerning its:

Role in glutathione (B108866) synthesis and oxidative stress pathways.

Antispasmod-ic effect research.

Chemical repositories like PubChem list the compound's structural information but confirm there is no literature or patent data associated with it at this time.

Research into related but structurally distinct compounds, such as other quinoline derivatives or decahydroquinoline (B1201275) derivatives, has been conducted for various biological activities, including antioxidant, anti-inflammatory, and analgesic properties. However, these findings are not directly applicable to "this compound," and per the specific constraints of this request, information on other compounds cannot be substituted.

Therefore, the requested article focusing solely on the specified biological activities of "this compound" cannot be generated due to the absence of foundational research on this particular molecule.

Advanced Applications in Chemical and Biochemical Research

Utility as Versatile Synthetic Intermediates in Organic Synthesis

The 2-oxo-decahydroquinoline-4-carboxylic acid core is a valuable synthetic intermediate due to the differential reactivity of its functional groups. The carboxylic acid and the lactam nitrogen can be selectively functionalized, allowing for the introduction of a wide array of substituents and the construction of diverse molecular libraries. nih.govfrontiersin.org

The synthetic utility of this scaffold is exemplified by the various transformations that can be performed on the quinoline (B57606) ring system. Functionalization at different positions of the quinoline moiety has been shown to result in derivatives with a range of pharmacological activities. nih.gov The synthesis of quinoline derivatives often involves classical methods, but more efficient techniques that reduce reaction times and increase yields are continually being developed. nih.gov

For instance, the synthesis of related quinoline-4-carboxylic acid derivatives has been achieved through methods like the Pfitzinger condensation reaction. nih.gov This and other synthetic strategies allow for the introduction of various substituents onto the quinoline core, highlighting the versatility of this scaffold in organic synthesis. nih.gov The development of practical synthetic routes to enantiopure-substituted cis-decahydroquinolines further underscores the importance of this structural motif in creating stereochemically defined molecules. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Potential Outcome |

|---|---|---|

| Carboxylic Acid | Esterification, Amide Coupling | Introduction of diverse side chains for structure-activity relationship (SAR) studies. |

| Lactam Nitrogen | Alkylation, Arylation | Modification of the core scaffold to explore new chemical space. |

| Saturated Carbocyclic Ring | C-H Functionalization | Late-stage diversification of the molecule to fine-tune its properties. |

Development of Chemical Probes for Investigating Biological Systems

While specific examples of this compound being used as a chemical probe are not prevalent in the literature, its structural features make it a promising candidate for such applications. A chemical probe is a small molecule used to study and manipulate biological systems. pageplace.de The development of high-quality chemical probes is crucial for understanding the biological function of proteins and their potential as therapeutic targets. nih.gov

The rigid decahydroquinoline (B1201275) scaffold can serve as a core structure to which pharmacophoric elements and reporter groups (e.g., fluorescent dyes, biotin) can be attached. The carboxylic acid provides a convenient handle for conjugation to linkers or reporter molecules. By systematically modifying the substituents on the decahydroquinoline ring, it is possible to develop selective ligands for specific protein targets.

The design of such probes often involves computational methods, such as molecular docking, to predict the binding of the molecule to a target protein. pageplace.de The quinoline scaffold, in a broader sense, is recognized for its wide range of biological activities, making its derivatives interesting candidates for probe development. researchgate.net

Building Blocks for Complex Molecular Architectures

The stereochemically rich and conformationally constrained structure of this compound makes it an excellent building block for the synthesis of more complex molecular architectures. Its rigid framework can be used to control the spatial orientation of appended functional groups, which is a key aspect in the design of molecules with specific biological activities or material properties.

The quinoline moiety itself is a multifunctional scaffold in medicinal chemistry, allowing for functionalization at numerous positions. frontiersin.org This versatility makes it an intriguing building block for the design and synthesis of new drugs. frontiersin.org In supramolecular chemistry, related heterocyclic structures like 8-hydroxyquinolines have been used as ligands to create self-assembled aggregates and sensors. researchgate.net The principles of supramolecular chemistry, which involve harnessing reversible interactions, can be applied to design complex systems from building blocks like this compound. brighton.ac.uk

The use of such building blocks can lead to the creation of novel structures with applications ranging from drug delivery to the development of new materials with unique properties. brighton.ac.uk

Theoretical and Exploratory Applications in Materials Science

The potential applications of this compound and its derivatives in materials science are an area of active theoretical exploration. Computational studies, such as Density Functional Theory (DFT), can be used to predict the electronic and structural properties of molecules. researchgate.netresearchgate.net These theoretical investigations can provide insights into the potential of these compounds in various material applications.

For example, theoretical studies on related heterocyclic compounds have been used to investigate their spectroscopic properties and reactivity. researchgate.netresearchgate.net Such computational approaches are valuable in predicting the behavior of molecules and guiding the synthesis of new materials with desired characteristics. rsc.org

The rigid structure of the decahydroquinoline core, combined with the ability to introduce various functional groups, suggests that its derivatives could be explored for applications in areas such as:

Organic Electronics: The electronic properties of the aromatic quinoline core in related structures suggest that derivatives could be investigated for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Porous Materials: The defined three-dimensional structure of the decahydroquinoline scaffold could be utilized in the design of building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Sensors: The lactam and carboxylic acid groups can act as hydrogen bond donors and acceptors, making derivatives of this compound potential candidates for the development of chemical sensors for specific analytes.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C10H15NO3 | uni.lu |

| Molecular Weight | 197.23 g/mol | uni.lu |

| XlogP (predicted) | 0.5 | uni.lu |

Future Research Directions and Perspectives

Discovery of Novel Stereoselective and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern drug discovery. For 2-oxo-decahydroquinoline-4-carboxylic acid, a key challenge and opportunity lies in the stereocontrolled synthesis of its various isomers. Future research should prioritize the development of novel stereoselective routes that allow for the precise synthesis of each stereoisomer, enabling a thorough investigation of their individual biological activities.

Furthermore, a focus on sustainable chemistry is paramount. This includes the exploration of biocatalytic methods, the use of greener solvents, and the design of atom-economical reaction pathways. Such approaches will not only reduce the environmental impact of synthesis but may also offer novel solutions to the challenges of stereoselectivity.

| Synthetic Approach | Key Objectives | Potential Advantages |

| Asymmetric Catalysis | Development of chiral catalysts for enantioselective and diastereoselective synthesis. | High stereocontrol, potential for scalability. |

| Biocatalysis | Utilization of enzymes to perform key synthetic steps. | High selectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Implementation of continuous flow processes for synthesis. | Improved safety, scalability, and reaction control. |

| Green Solvents | Replacement of hazardous organic solvents with more sustainable alternatives. | Reduced environmental impact and improved safety. |

Deeper Mechanistic Elucidation of Observed Biological Activities

Given the nascent stage of research on this compound, a fundamental objective is to screen the compound and its stereoisomers across a wide range of biological assays. Initial broad-based screening can help identify preliminary areas of activity, such as anticancer, anti-inflammatory, or antimicrobial effects, which are observed in other quinoline (B57606) derivatives.

Once a biological activity is identified, a deeper mechanistic elucidation will be crucial. This involves pinpointing the molecular targets and cellular pathways through which the compound exerts its effects. Techniques such as affinity chromatography, proteomics, and genetic knockdown studies will be instrumental in this phase of research. Understanding the mechanism of action is a prerequisite for any further development of the compound as a therapeutic agent.

Exploration of Undiscovered Pharmacological Targets and Pathways

The unique three-dimensional structure of the decahydroquinoline (B1201275) scaffold may allow it to interact with novel pharmacological targets that are not engaged by its planar, unsaturated counterparts. An unbiased approach to target identification is therefore warranted. Phenotypic screening, where the effect of the compound on cell behavior is observed without a preconceived target, could reveal unexpected therapeutic applications.

Furthermore, exploring the polypharmacology of this compound derivatives—their ability to interact with multiple targets—could open up new avenues for treating complex diseases. Systems biology approaches, which analyze the broader biological networks affected by a compound, will be valuable in this context.

Rational Design of Highly Potent and Selective this compound Derivatives

Following the identification of a promising biological activity and its mechanism, the next logical step is the rational design of more potent and selective derivatives. This process, known as lead optimization, will rely on establishing a clear structure-activity relationship (SAR). By systematically modifying different parts of the this compound scaffold and observing the impact on biological activity, researchers can deduce which chemical features are critical for its therapeutic effect.

Key structural modifications to explore could include:

Substitution on the quinoline ring: Introducing various functional groups at different positions to enhance target binding and modulate physicochemical properties.

Modification of the carboxylic acid: Converting the acid to esters, amides, or other bioisosteres to improve cell permeability and pharmacokinetic profiles.

Alteration of the lactam ring: Exploring the impact of N-alkylation or other modifications on activity and selectivity.

| Derivative Class | Rationale for Synthesis | Desired Outcome |

| Ring-Substituted Analogs | To probe the binding pocket of the biological target. | Increased potency and selectivity. |

| Carboxylic Acid Bioisosteres | To improve pharmacokinetic properties such as absorption and metabolism. | Enhanced drug-like properties. |

| N-Functionalized Lactams | To explore additional interaction points with the target. | Novel SAR insights and potentially improved activity. |

Integration of Advanced Computational and Artificial Intelligence Approaches in Research and Discovery

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery. ontosight.ai For a molecule like this compound, where empirical data is scarce, these in silico methods can provide invaluable predictive insights.

Computational approaches that should be integrated into the research pipeline include:

Molecular Docking and Dynamics Simulations: To predict how the different stereoisomers of the compound might bind to known protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate chemical structure with biological activity, guiding the design of new derivatives. researchgate.net

AI-driven de novo Drug Design: Utilizing machine learning algorithms to generate novel molecular structures based on the this compound scaffold with optimized properties. nih.govoncodesign-services.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Employing computational models to forecast the pharmacokinetic and safety profiles of new derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

By embracing these advanced computational tools, the research and discovery process for this compound and its derivatives can be significantly accelerated, reducing the time and cost associated with bringing a new therapeutic agent to the clinic.

Q & A

Basic: What are the standard synthetic routes for 2-Oxo-decahydroquinoline-4-carboxylic acid?

Answer:

The synthesis typically involves cyclization reactions and functional group modifications. Key methods include:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in basic conditions to form the quinoline backbone .

- Transition Metal-Catalyzed Reactions : Palladium-catalyzed cross-coupling to introduce substituents like carboxylic acid groups .

- Hydrolysis of Ethyl Esters : Saponification of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives using NaOH to yield the carboxylic acid moiety .

Methodological Tip: Optimize reaction conditions (e.g., temperature, catalyst loading) using TLC or HPLC to monitor intermediate purity.

Basic: How is the molecular structure of this compound validated?

Answer:

Structural confirmation employs:

- NMR Spectroscopy : H and C NMR to verify substituent positions and hydrogen bonding patterns (e.g., hydroxyl and carbonyl groups) .

- X-ray Crystallography : Resolves stereochemistry and ring puckering in the decahydroquinoline system .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .

Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 2.5–3.0 ppm (m, decahydro ring protons) | |

| X-ray | Dihedral angle: 15.7° (ring junction) |

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester intermediates .

Methodological Tip : Validate chiral purity with polarimetry or circular dichroism (CD) post-separation.

Advanced: How does pH affect the stability of this compound?

Answer: